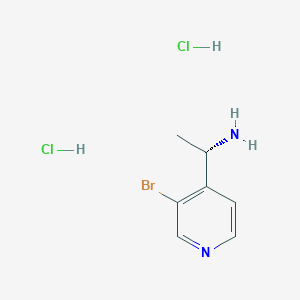

(1S)-1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(1S)-1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 2089245-92-9 . It has a molecular weight of 273.99 . It’s a powder in physical form .

Molecular Structure Analysis

The IUPAC name for this compound is (S)-1-(3-bromopyridin-4-yl)ethan-1-amine dihydrochloride . The InChI code is 1S/C7H9BrN2.2ClH/c1-5(9)6-2-3-10-4-7(6)8;;/h2-5H,9H2,1H3;2*1H/t5-;;/m0…/s1 .Physical And Chemical Properties Analysis

This compound is a powder in its physical form . It has a molecular weight of 273.99 . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique

Selective Amination of Polyhalopyridines

The palladium-catalyzed selective amination of polyhalopyridines, including 3-bromopyridine derivatives, has been demonstrated to yield high chemoselectivity and isolated yields. This methodology facilitates the synthesis of amino-substituted pyridines, essential in pharmaceuticals and agrochemicals (Ji, Li, & Bunnelle, 2003).

Alpha-pyridylation of Chiral Amines

Alpha-pyridylation of chiral amines through urea coupling, lithiation, and rearrangement, involving bromopyridines, has been optimized to achieve high enantioselectivity. This process is crucial for constructing quaternary stereogenic centers in organic molecules, which are valuable in medicinal chemistry (Clayden & Hennecke, 2008).

Synthesis and Crystal Structure of Schiff Base Compounds

Schiff base compounds derived from bromopyridines, like the synthesis of 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol, have been characterized to exhibit excellent antibacterial activities. These findings are significant for developing new antimicrobial agents (Wang, Nong, Sht, & Qi, 2008).

Spiroaziridination Under High Pressure

The high-pressure spiroaziridination reaction between primary amines and bromo-substituted acetates offers a novel approach to synthesizing spiroaziridines, which are valuable intermediates in synthetic organic chemistry. This reaction showcases the versatility of bromopyridine derivatives in facilitating complex transformations (Rulev & Maddaluno, 2001).

Amination of Aryl Halides Using Copper Catalysis

The copper-catalyzed amination of aryl halides, including bromopyridines, represents a significant advancement in the field of cross-coupling reactions. This method provides an efficient route to aminopyridines with potential applications in drug discovery and development (Lang, Zewge, Houpis, & VolanteRalph, 2001).

Safety and Hazards

Propriétés

IUPAC Name |

(1S)-1-(3-bromopyridin-4-yl)ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2.2ClH/c1-5(9)6-2-3-10-4-7(6)8;;/h2-5H,9H2,1H3;2*1H/t5-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOQKEGANYHMEV-XRIGFGBMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=NC=C1)Br)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=NC=C1)Br)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrCl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S)-1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2932146.png)

![methyl 3-{5-[(1E)-{[(3,4-dichlorophenyl)methoxy]imino}methyl]furan-2-yl}thiophene-2-carboxylate](/img/structure/B2932147.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]-3-methylbutanamide hydrochloride](/img/structure/B2932152.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2932153.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2932156.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2932157.png)

![8-(2,5-Dimethoxyphenyl)-1,6,7-trimethyl-3-(1-methyl-2-oxopropyl)-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2932159.png)

![2-(3-Methoxyphenoxy)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2932161.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2932163.png)